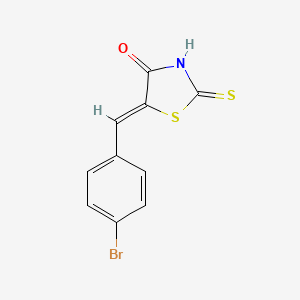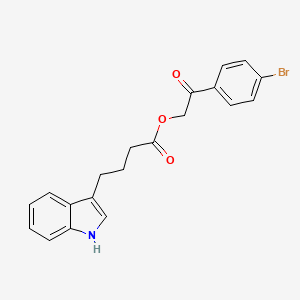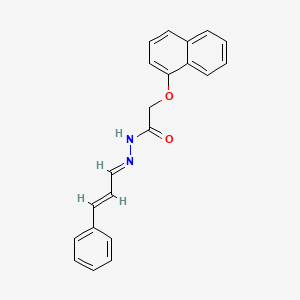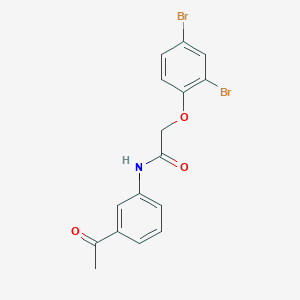
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide is an organic compound with a complex structure that includes an allylamino group, a carbonyl group, and a phenylvinyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide typically involves the condensation of benzamide with an appropriate allylamine derivative under controlled conditions. One common method involves the use of a catalyst such as LDA (lithium diisopropylamide) in a solvent like THF (tetrahydrofuran) at elevated temperatures (around 40°C) for 24 hours . The reaction may also involve the use of other reagents like methyl sulfides for direct alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS), various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups at the benzylic position.
科学的研究の応用
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by activating the caspase cascade, leading to cytochrome c release and caspase-9 activation . This process can be inhibited by caspase inhibitors, highlighting the compound’s role in regulating cell death pathways.
類似化合物との比較
Similar Compounds
N-(1-((Allylamino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide: Similar structure but with a nitrophenyl group, which may alter its reactivity and biological activity.
N-(1-((Allylamino)carbonyl)-2-(4-methoxyphenyl)vinyl)benzamide:
Uniqueness
N-(1-((Allylamino)carbonyl)-2-phenylvinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-13-20-19(23)17(14-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h2-12,14H,1,13H2,(H,20,23)(H,21,22)/b17-14- |
InChIキー |
VWIFHKQIIBFOPN-VKAVYKQESA-N |
異性体SMILES |
C=CCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
正規SMILES |
C=CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11698549.png)

![(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11698562.png)

![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698573.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B11698586.png)
![4-amino-N-[4-(5-amino-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11698589.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11698590.png)
![4-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698598.png)

![(4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698615.png)
![N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11698621.png)
![(3E)-1-[4-(diethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698623.png)

